molecular formula C11H6Cl2N2O3 B12556093 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 148119-29-3

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12556093
CAS No.: 148119-29-3
M. Wt: 285.08 g/mol
InChI Key: FPLWWEZUWNRVJL-UHFFFAOYSA-N
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Description

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidine ring, which is further substituted with a trione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,4,6-pyrimidinetrione with 2,3-dichlorobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The dichlorophenyl group and the pyrimidine ring are thought to play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar compounds to 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dichlorophenyl group and a pyrimidine trione core, which may contribute to its pharmacological properties. Research into its biological activity has revealed promising results in various fields, including antimicrobial and anticancer studies.

  • Molecular Formula : C13H10Cl2N3O3
  • Molecular Weight : 314.14 g/mol
  • CAS Number : 387477

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to modulation of various biological pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme inhibition : Interference with metabolic pathways.
  • Receptor binding : Modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research highlights the following key areas of biological activity for this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

  • In vitro Studies : The compound has been tested against various bacterial strains and demonstrated effective inhibition of growth.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : Research involving various cancer cell lines indicates that it can induce apoptosis and inhibit cell proliferation.
  • IC50 Values : Specific studies report IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Case Studies

  • Antimicrobial Efficacy
    • A study assessed the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting moderate antibacterial activity.
  • Anticancer Properties
    • In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer agent.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus25 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerMCF-7 (breast cancer)30 µM

Properties

CAS No.

148119-29-3

Molecular Formula

C11H6Cl2N2O3

Molecular Weight

285.08 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-3-1-2-5(8(7)13)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18)

InChI Key

FPLWWEZUWNRVJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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